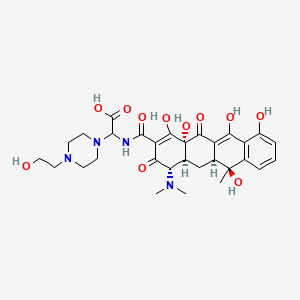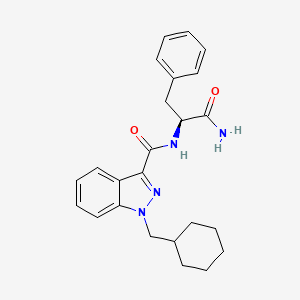![molecular formula C20H18ClNO2S B605608 3-[(4-Chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide CAS No. 1203680-76-5](/img/structure/B605608.png)
3-[(4-Chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide
Vue d'ensemble
Description
“3-[(4-Chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide” is a chemical compound with the molecular formula C20H18ClNO2S . It has a molecular weight of 371.9 g/mol . This compound is also known by its synonyms such as AS1949490, 1203680-76-5, AS 1949490, and AS-1949490 .
Molecular Structure Analysis
The compound has a complex structure that includes a thiophene ring, a chlorophenyl group, and a phenylethyl group . The InChI string and SMILES notation provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound has a melting point of 89 - 91°C . It is soluble in DMSO at 20mg/mL . The compound is stable for 2 years from the date of purchase when supplied and solutions in DMSO may be stored at -20°C for up to 2 months .Applications De Recherche Scientifique
SHIP2 Phosphatase Inhibitor
AS1949490 is a potent, orally active, selective SHIP2 phosphatase inhibitor . SHIP2 (SH2 domain-containing inositol 5’-phosphatase 2) negatively regulates the insulin signaling pathway by hydrolyzing phosphatidylinositol-3,4,5-trisphosphate .
Diabetes Research
AS1949490 has been implicated in the pathogenesis of insulin resistance and type 2 diabetes . It can be used for research of diabetes .
Activation of Intracellular Insulin Signalling Pathways
AS1949490 activates intracellular insulin signalling pathways . This activation can lead to increased insulin sensitivity and improved glucose metabolism.
Increase in Akt Phosphorylation
AS1949490 increases the phosphorylation of Akt , a protein kinase involved in cell survival, growth, proliferation, angiogenesis, and metabolism.
Enhancement of Glucose Consumption and Uptake
AS1949490 has been shown to increase glucose consumption and glucose uptake . This could potentially be beneficial in conditions where glucose uptake is impaired, such as in insulin resistance or type 2 diabetes.
Suppression of Gluconeogenesis
AS1949490 has been shown to suppress gluconeogenesis through reduced expression of PEPCK and G6Pase mRNA . This could potentially help in controlling blood glucose levels in diabetic patients.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 3-[(4-Chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide, also known as AS-1949490, is the SH2 domain-containing inositol 5’-phosphatase 2 (SHIP2) . SHIP2 is an enzyme that negatively regulates the insulin signaling pathway by hydrolyzing phosphatidylinositol-3,4,5-trisphosphate .
Mode of Action
AS-1949490 acts as a selective inhibitor of SHIP2 . It displays approximately 30-fold affinity for SHIP2 over SHIP1 . By inhibiting SHIP2, AS-1949490 increases insulin-induced phosphorylation of Akt in L6 myotubules .
Biochemical Pathways
The inhibition of SHIP2 by AS-1949490 leads to the activation of glucose metabolism . This regulation of glucose metabolism is achieved through the insulin signaling pathway. Specifically, the inhibition of SHIP2 results in increased insulin-induced phosphorylation of Akt, a key enzyme in the insulin signaling pathway .
Result of Action
The result of AS-1949490’s action is the stimulation of glucose metabolism and the regulation of gluconeogenesis . This leads to antidiabetic effects, making AS-1949490 a potential therapeutic agent for diabetes . Additionally, AS-1949490 promotes increased BDNF mRNA levels in cultured cortical neurons and has memory enhancing and antidepressant effects in vivo .
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2S/c1-14(16-5-3-2-4-6-16)22-20(23)19-18(11-12-25-19)24-13-15-7-9-17(21)10-8-15/h2-12,14H,13H2,1H3,(H,22,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZPGNRLOKVZJY-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide | |
CAS RN |
1203680-76-5 | |
| Record name | 1203680-76-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of AS1949490 and what are its downstream effects?
A: AS1949490 is a selective inhibitor of the enzyme SHIP2 (SH2 domain-containing inositol 5-phosphatase 2) [, , ]. SHIP2 plays a role in various cellular processes including growth, survival, and metabolism by dephosphorylating the signaling molecule phosphatidylinositol 3,4,5-trisphosphate (PIP3) []. By inhibiting SHIP2, AS1949490 can modulate downstream signaling pathways, including the PI3K/Akt pathway, impacting cellular functions like proliferation and apoptosis [, ].
Q2: How does AS1949490 impact α-synuclein aggregation in dopaminergic neurons, a hallmark of Parkinson's disease?
A: Interestingly, a study investigating AS1949490's impact on α-synuclein aggregation found that inhibiting SHIP2 did not significantly affect the accumulation of this protein in dopaminergic neurons []. This suggests that while SHIP2 inhibition can modulate other cellular processes, it might not be a direct target for influencing α-synuclein aggregation in the context of Parkinson's disease [].
Q3: Has AS1949490 demonstrated efficacy in any in vitro or in vivo models?
A: Research has shown that AS1949490 can promote the stabilization of brain-derived neurotrophic factor (BDNF) mRNA in cultured cortical neurons []. Additionally, in a study using CD2AP-deficient podocytes (a cell type found in the kidneys), AS1949490 was able to ameliorate the generation of reactive oxygen species, but it also exacerbated apoptosis in these cells []. These findings highlight the complex and cell-type-specific effects of AS1949490.
Q4: Are there any studies exploring the potential of AS1949490 to enhance fibroblast expansion?
A: Yes, research has investigated the use of AS1949490 for ex vivo expansion of human dermal fibroblasts []. The study found that AS1949490 increased fibroblast expansion by promoting cell cycle progression and reducing apoptosis []. This finding suggests potential applications in areas like regenerative medicine and skin biology research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)





![(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605542.png)

